molecular formula C16H25NO4 B13556347 Tert-butyl (3-(benzyloxy)-2-hydroxypropyl)(methyl)carbamate

Tert-butyl (3-(benzyloxy)-2-hydroxypropyl)(methyl)carbamate

Cat. No.: B13556347
M. Wt: 295.37 g/mol
InChI Key: VIYUDBMMXHVKGV-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(benzyloxy)-2-hydroxypropyl]-N-methylcarbamate is an organic compound that features a tert-butyl group, a benzyloxy group, and a carbamate moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(benzyloxy)-2-hydroxypropyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a benzyloxy-substituted alcohol under suitable conditions. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide, which undergoes oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot reaction under metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(benzyloxy)-2-hydroxypropyl]-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[3-(benzyloxy)-2-hydroxypropyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in organic synthesis and catalysis.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful probe in biochemical studies.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, similar compounds have been investigated for their neuroprotective effects and potential use in treating conditions such as stroke .

Industry

In the industrial sector, tert-butyl N-[3-(benzyloxy)-2-hydroxypropyl]-N-methylcarbamate can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(benzyloxy)-2-hydroxypropyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate group can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby modulating enzyme activity. Additionally, the benzyloxy group may enhance the compound’s binding affinity to certain receptors or proteins, influencing its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[3-(benzyloxy)-2-hydroxypropyl]-N-methylcarbamate is unique due to the presence of both a benzyloxy group and a hydroxypropyl group, which confer distinct reactivity and binding properties. This combination of functional groups allows for diverse applications in various fields, making it a versatile and valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C16H25NO4

Molecular Weight

295.37 g/mol

IUPAC Name

tert-butyl N-(2-hydroxy-3-phenylmethoxypropyl)-N-methylcarbamate

InChI

InChI=1S/C16H25NO4/c1-16(2,3)21-15(19)17(4)10-14(18)12-20-11-13-8-6-5-7-9-13/h5-9,14,18H,10-12H2,1-4H3

InChI Key

VIYUDBMMXHVKGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(COCC1=CC=CC=C1)O

Origin of Product

United States

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